molecular formula C11H16O2S B14388064 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol CAS No. 88661-11-4

4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol

Cat. No.: B14388064
CAS No.: 88661-11-4
M. Wt: 212.31 g/mol
InChI Key: IEIOXPULXLSSIG-UHFFFAOYSA-N
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Description

4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound with a complex structure that includes a butyl group, a hydroxymethyl group, and a sulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol typically involves multi-step organic reactions. One common method is the alkylation of a phenol derivative with a butyl halide, followed by the introduction of a hydroxymethyl group through a formylation reaction. The sulfanyl group can be introduced via thiolation using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxymethyl group can be reduced to a methyl group.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted phenol.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Butylphenol: Lacks the hydroxymethyl and sulfanyl groups, making it less reactive.

    2-(Hydroxymethyl)phenol: Lacks the butyl and sulfanyl groups, affecting its solubility and reactivity.

    6-Sulfanylphenol: Lacks the butyl and hydroxymethyl groups, influencing its chemical behavior.

Uniqueness

4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the combination of functional groups that confer distinct chemical properties and potential applications. The presence of the butyl group enhances its hydrophobicity, the hydroxymethyl group provides additional reactivity, and the sulfanyl group offers redox activity.

Properties

CAS No.

88661-11-4

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-butyl-2-(hydroxymethyl)-6-sulfanylphenol

InChI

InChI=1S/C11H16O2S/c1-2-3-4-8-5-9(7-12)11(13)10(14)6-8/h5-6,12-14H,2-4,7H2,1H3

InChI Key

IEIOXPULXLSSIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C(=C1)S)O)CO

Origin of Product

United States

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